molecular formula C20H22N2O4S B2692820 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide CAS No. 898439-38-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2692820
CAS No.: 898439-38-8
M. Wt: 386.47
InChI Key: KRODNBMNSITLAS-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydroquinoline moiety, and a methoxybenzene sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 4-methoxybenzene-1-sulfonamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Uniqueness

What sets N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-8-10-18(11-9-17)27(24,25)21-16-7-6-14-3-2-12-22(19(14)13-16)20(23)15-4-5-15/h6-11,13,15,21H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODNBMNSITLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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